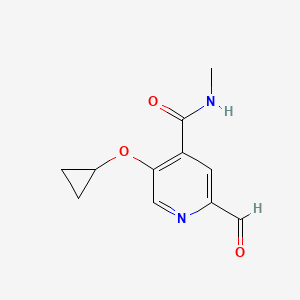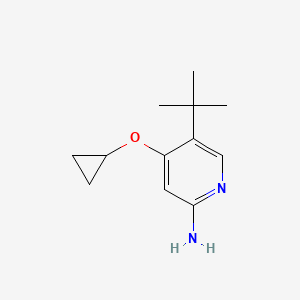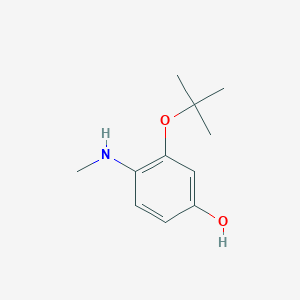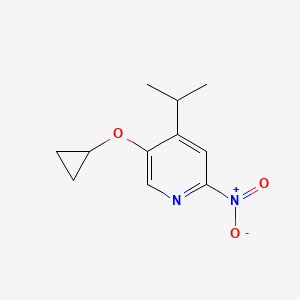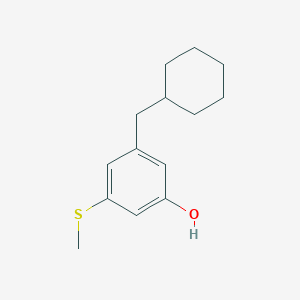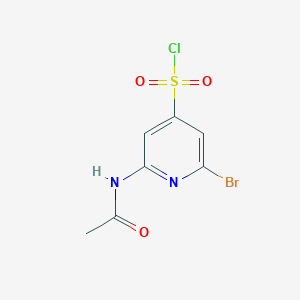
2-(Acetylamino)-6-bromopyridine-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetylamino)-6-bromopyridine-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The presence of both bromine and sulfonyl chloride groups in the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-6-bromopyridine-4-sulfonyl chloride typically involves multiple steps. One common method includes the bromination of 2-acetylaminopyridine, followed by sulfonylation. The reaction conditions often require the use of bromine or a brominating agent and a sulfonyl chloride reagent under controlled temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(Acetylamino)-6-bromopyridine-4-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The bromine atom can participate in oxidation-reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonates: Formed through nucleophilic substitution with alcohols.
Biaryl Compounds: Formed through coupling reactions.
科学的研究の応用
2-(Acetylamino)-6-bromopyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Acetylamino)-6-bromopyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The bromine atom can also participate in electrophilic aromatic substitution reactions, further diversifying the compound’s reactivity.
類似化合物との比較
Similar Compounds
2-(Acetylamino)-6-chloropyridine-4-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.
2-(Acetylamino)-6-fluoropyridine-4-sulfonyl chloride: Contains a fluorine atom, offering different reactivity and properties.
2-(Acetylamino)-6-iodopyridine-4-sulfonyl chloride: Iodine substitution provides unique reactivity patterns.
Uniqueness
2-(Acetylamino)-6-bromopyridine-4-sulfonyl chloride is unique due to the presence of the bromine atom, which offers a balance between reactivity and stability. Bromine’s moderate electronegativity and size make it a versatile substituent for various chemical reactions, distinguishing it from its chlorine, fluorine, and iodine counterparts.
特性
分子式 |
C7H6BrClN2O3S |
|---|---|
分子量 |
313.56 g/mol |
IUPAC名 |
2-acetamido-6-bromopyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H6BrClN2O3S/c1-4(12)10-7-3-5(15(9,13)14)2-6(8)11-7/h2-3H,1H3,(H,10,11,12) |
InChIキー |
RCOJSNRMDCEIMY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC(=CC(=C1)S(=O)(=O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


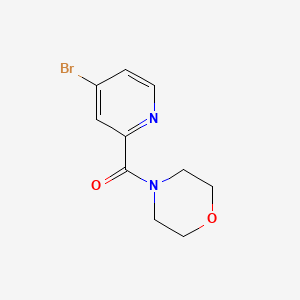
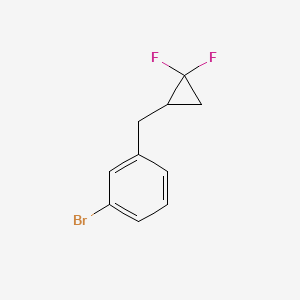
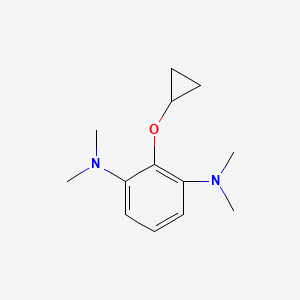
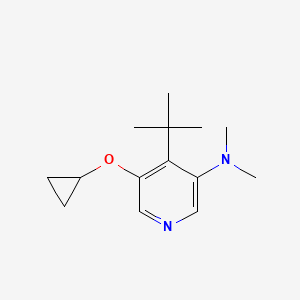
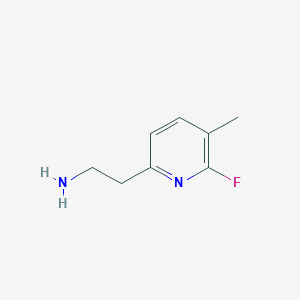
![2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838688.png)


